

An In-depth Technical Guide to the Mechanism of Action of GNTI-122

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Compound of Interest

Compound Name: NTE-122 dihydrochloride

Cat. No.: B12375018

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Introduction

GNTI-122 (formerly **NTE-122 dihydrochloride**) is an investigational autologous engineered regulatory T cell (EngTreg) therapy developed for the treatment of Type 1 Diabetes (T1D). This guide provides a detailed overview of its core mechanism of action, supported by preclinical data, experimental protocols, and visual representations of the underlying biological pathways. GNTI-122 is designed to restore immune tolerance by addressing the autoimmune destruction of pancreatic beta cells, the hallmark of T1D.

Core Mechanism of Action: Engineered Immune Suppression

GNTI-122's therapeutic strategy is built upon enhancing the natural immunomodulatory function of regulatory T cells (Tregs). The patient's own CD4+ T cells are isolated and genetically engineered to create a potent and targeted therapeutic that addresses key limitations of previous Treg therapies. The engineering of GNTI-122 is founded on three critical pillars designed to ensure stability, specificity, and sustained activity in the inflammatory pancreatic environment.

The primary mechanism of action of GNTI-122 is the suppression of autoreactive effector T cells (Teffs) that mediate the destruction of insulin-producing beta cells in the pancreas. This is



achieved through both direct, antigen-specific suppression and indirect bystander suppression. [1][2]

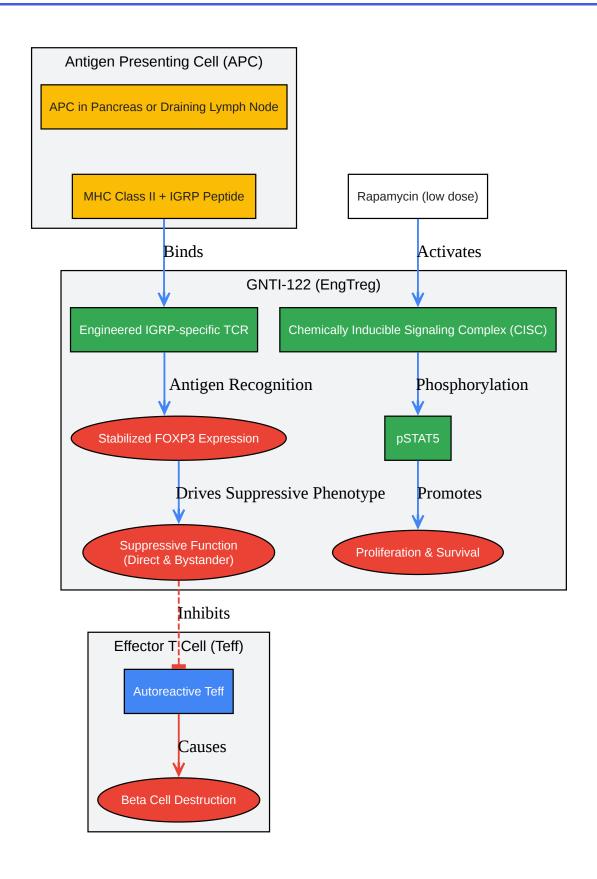
The Three Pillars of GNTI-122 Engineering

- Stable FOXP3 Expression: The master transcription factor FOXP3 is crucial for the
 development and function of Tregs. GNTI-122 is engineered for stable and high-level
 expression of FOXP3, which imparts a robust and durable suppressive phenotype, even in
 inflammatory conditions that might otherwise destabilize Tregs.[1][3] This is achieved by
 inserting a potent MND promoter into the FOXP3 gene using CRISPR-Cas9 gene editing.[4]
- Islet-Specific T-Cell Receptor (TCR): To ensure the engineered Tregs home to the site of
 autoimmune attack, GNTI-122 is equipped with a T-cell receptor (TCR) that specifically
 recognizes an islet-specific antigen, islet-specific glucose-6-phosphatase catalytic subunitrelated protein (IGRP).[3][5] This targeted approach is intended to concentrate the
 therapeutic effect in the pancreas and associated draining lymph nodes, thereby minimizing
 off-target immunosuppression.[3]
- Chemically Inducible Signaling Complex (CISC): To overcome the scarcity of the essential
 Treg survival factor, Interleukin-2 (IL-2), in the T1D microenvironment, GNTI-122
 incorporates a CISC.[1][3] This synthetic receptor provides a pro-survival and expansion
 signal in response to the administration of low doses of rapamycin.[1][5] This allows for
 tunable, on-demand support for GNTI-122 persistence and function in vivo.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the engineered signaling pathways within GNTI-122 and the general workflow for its generation and characterization.

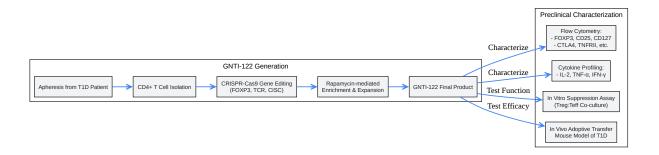




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Caption: GNTI-122 Engineered Signaling Pathways.





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Caption: GNTI-122 Generation and Testing Workflow.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of GNTI-122, demonstrating its phenotype, function, and efficacy.

Table 1: GNTI-122 Product Characteristics

Parameter	Result	Source
Purity of Dual-Edited Product	>90%	[6]
Cell Yield	>3 x 109	[6]
Viability	High	[6]

Table 2: Phenotypic Profile of GNTI-122



Marker	Expression Level	Significance	Source
FOXP3	High	Treg lineage marker	[5][6]
CD25	High	Treg activation marker	[5][6]
CD127	Low	Treg lineage marker	[5][6]
CTLA4	High	Suppressive function marker	[6][7]
TNFRII	High	Treg stability marker	[6][7]
EOS	High	Treg stability marker	[6]
CD27	High	Treg stability marker	[6]
CD70	Low	Treg stability marker	[6]

Table 3: Cytokine Secretion Profile of GNTI-122 (Post-

Stimulation)

Cytokine	Secretion Level	Significance	Source
IL-2	Low	Reduced pro- inflammatory potential	[6][7]
TNF-α	Low	Reduced pro- inflammatory potential	[6][7]
IFN-γ	Low	Reduced pro- inflammatory potential	[6][7]
LAP and GARP	Increased	Markers of TGF-β- mediated suppression	[6][7]

Table 4: In Vitro and In Vivo Functional Data



Assay	Key Finding	Significance	Source
In Vitro Suppression Assay	Potent inhibition of Teff proliferation	Demonstrates direct and bystander suppressive function	[1][6][7]
Rapamycin-Mediated CISC Activation	Concentration- dependent STAT5 phosphorylation	Confirms functionality of the IL-2 signaling support	[3][8]
In Vivo Mouse Model (Adoptive Transfer)	Diabetes-free survival in 90-100% of treated mice	Demonstrates in vivo efficacy in preventing T1D progression	[7]
In Vivo Mouse Model (Cell Trafficking)	Increased homing of mEngTregs to the pancreas	Confirms targeting to the site of inflammation	[7]
In Vivo Mouse Model (Histology)	Reduced insulitis and preservation of beta cells	Shows protection of insulin-producing cells	[7][9]

Experimental Protocols Generation of GNTI-122

- Cell Isolation: Patient peripheral blood mononuclear cells (PBMCs) are obtained via apheresis. CD4+ T cells are then isolated using magnetic enrichment.[4]
- Genetic Engineering: The isolated CD4+ cells are genetically modified using CRISPR-Cas9 technology. This process involves the knock-in of transgenes delivered by adeno-associated virus (AAV) vectors to:
 - Insert an MND promoter to stabilize FOXP3 expression.[4]
 - Introduce an islet antigen-specific TCR into the TRAC locus.[4]
 - Incorporate the rapamycin-activated CISC for IL-2 signaling support.[4]



- Enrichment and Expansion: The engineered cells are cultured in the presence of rapamycin.
 The CISC provides a selective advantage, leading to the enrichment and expansion of the dual-engineered GNTI-122 cells.[4]
- Cryopreservation: The final, highly pure GNTI-122 product is cryopreserved for future use.[4]

In Vitro Suppression Assay

- Cell Co-culture: GNTI-122 cells are co-cultured with autologous, islet-specific Teffs.
 Monocyte-derived dendritic cells loaded with the cognate peptide are used as antigen-presenting cells.[4]
- Stimulation: The co-culture is stimulated to induce Teff proliferation.
- Analysis: Teff proliferation is measured by flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122 cells.[9]

In Vivo Adoptive Transfer Mouse Model

- Disease Induction: NSG mice are injected with splenocytes from diabetic NOD mice to induce a T1D-like disease.[7][9]
- Treatment: At a specified time point post-splenocyte transfer (e.g., 7 or 15 days), mice are treated with an intravenous injection of a mouse analog of GNTI-122 (mEngTregs).[7][9]
- Monitoring: Blood glucose levels are monitored over time to assess diabetes development.
 [10]
- Endpoint Analysis: At the end of the study, pancreata are harvested for histological analysis to assess the degree of insulitis and to quantify beta cell mass via insulin staining.[9][10]

Conclusion

GNTI-122 represents a sophisticated and multi-faceted approach to cell-based therapy for Type 1 Diabetes. By engineering patient-derived T cells to have a stable suppressive phenotype, specific targeting to the pancreas, and a chemically-inducible system for ensuring their survival and function, GNTI-122 is designed to potently and durably halt the autoimmune destruction of



beta cells. The preclinical data strongly support its proposed mechanism of action, demonstrating a favorable phenotype, robust suppressive function, and significant efficacy in a mouse model of T1D. These findings provide a strong rationale for the ongoing clinical development of GNTI-122 as a potentially transformative therapy for individuals with Type 1 Diabetes.

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